molecular formula C9H8O4 B1375663 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1163729-43-8

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No. B1375663
CAS RN: 1163729-43-8
M. Wt: 180.16 g/mol
InChI Key: UELXHTVYZOVMKN-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H8O3 . It belongs to the class of compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan ring . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid consists of a benzofuran ring fused with a carboxylic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, can undergo various chemical reactions. For instance, a bifunctional aminoboronic acid facilitates intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids .

Scientific Research Applications

Antioxidant Properties

Benzofuran derivatives have been studied for their antioxidant properties. For instance, sulfur-containing analogs of tocopherols based on benzofuran structures have been synthesized, indicating potential applications in protecting against oxidative stress .

Anticancer Activities

Some benzofuran compounds have shown significant cell growth inhibitory effects on various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This suggests that benzofuran derivatives could be developed as anticancer agents.

Antimicrobial Agents

Benzofuran is considered an emerging scaffold for antimicrobial agents. The structure of benzofuran has been utilized in the development of compounds with potential antimicrobial activities .

Organic Synthesis

Benzofuran derivatives are used in organic synthesis, such as in Suzuki-Miyaura cross-coupling reactions to prepare halogenated nucleosides . This indicates their utility in the synthesis of complex organic molecules.

Neurotransmitter Activity

Certain benzofuran derivatives are known to affect neurotransmitter release in the brain, impacting the propagation of dopamine, norepinephrine, and serotonin . This points to possible applications in neurological research and drug development.

Synthetic Methodologies

The synthesis of benzofuran compounds involves various strategies like one-pot etherification and dehydrative cyclization of precursors under basic conditions. These methodologies are crucial for preparing benzofuran derivatives for further applications .

Springer Link - Polyfunctional antioxidants RSC Publishing - Anticancer activities RSC Publishing - Antimicrobial agents ChemicalBook - Organic Synthesis

properties

IUPAC Name

5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELXHTVYZOVMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743211
Record name 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

CAS RN

1163729-43-8
Record name 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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